(2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
The compound (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbazole core, which is a tricyclic aromatic system, and an isopropyl-substituted phenyl group attached via an imine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Isopropyl-Substituted Phenyl Group: This step involves the attachment of the isopropyl-substituted phenyl group to the carbazole core via an imine linkage. This can be achieved through a condensation reaction between the amine group of the phenyl compound and the aldehyde group of the carbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it into an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound can be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The imine linkage and carbazole core allow it to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: This compound shares structural similarities with the phenyl group and exhibits antimicrobial properties.
Domiphen Bromide: Similar in structure to cetylpyridinium chloride, it also has antimicrobial activity.
Palladium(II) Acetate: Although different in structure, it shares the ability to undergo various chemical reactions, making it a versatile compound in organic synthesis.
Uniqueness
The uniqueness of (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one lies in its combination of a carbazole core with an imine linkage and an isopropyl-substituted phenyl group. This unique structure allows for diverse chemical reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-14(2)15-7-10-17(11-8-15)23-13-16-9-12-19-18-5-3-4-6-20(18)24-21(19)22(16)25/h3-8,10-11,13-14,23-24H,9,12H2,1-2H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHUDNGSOFWPTN-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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